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Application Notes and Protocols for O-Phenanthroline Iron Assay

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Compound of Interest		
Compound Name:	o-Phenanthroline	
Cat. No.:	B15578032	Get Quote

These application notes provide a detailed protocol for the determination of iron concentration in aqueous samples using the **o-phenanthroline** colorimetric method. This assay is highly sensitive and specific for the detection of ferrous iron (Fe²⁺), and with the inclusion of a reducing agent, it can be used to determine the total iron content.

Principle

The **o-phenanthroline** assay is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II) ([Fe(o-phen)₃]²⁺).[1][2] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample and obeys Beer's law over a specific concentration range.[1][3]

To determine the total iron concentration, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron (Fe²⁺). This is typically achieved using a reducing agent such as hydroxylamine hydrochloride or hydroquinone.[4][5][6] The pH of the solution is maintained within the optimal range of 3 to 9 for rapid and stable color development using a buffer solution, commonly sodium acetate or sodium citrate.[2][5] The absorbance of the resulting colored complex is measured spectrophotometrically at its wavelength of maximum absorbance (λ max), which is approximately 510 nm.[1][3][7]

Quantitative Data Summary



The following table summarizes key quantitative parameters for the **o-phenanthroline** iron assay:

Parameter	Value	Notes
Wavelength of Maximum Absorbance (λmax)	508 - 511 nm	The precise λmax should be determined by scanning the spectrum of the iron-phenanthroline complex.[1][3]
Molar Absorptivity (ε)	~11,100 L·mol ⁻¹ ·cm ⁻¹	This high value indicates the high sensitivity of the assay.[3]
Optimal pH Range	3 - 9	A pH of 3.2 to 3.5 is often recommended for rapid color development.[2][5]
Linear Range	Typically up to 5 mg/L (ppm)	The linear range should be experimentally verified by generating a standard curve. [8]
Stability of Colored Complex	Very stable	The color intensity is stable for extended periods.[3][5]

Experimental Protocols Reagent Preparation

- a. Standard Iron Stock Solution (e.g., 100 ppm Fe):
- Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[5]
- Dissolve it in approximately 500 mL of deionized water in a 1 L volumetric flask.
- Carefully add 2.5 mL of concentrated sulfuric acid to prevent the oxidation of Fe²⁺.[3][6]



- Dilute to the 1 L mark with deionized water and mix thoroughly. This solution contains 100 μ g of Fe per mL (100 ppm).
- b. Hydroxylamine Hydrochloride Solution (10% w/v):
- Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[5]
 [6]
- c. O-Phenanthroline Solution (0.1% w/v):
- Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[6] Gentle warming may be necessary to aid dissolution.
- d. Sodium Acetate Buffer Solution (1 M):
- Dissolve 13.6 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 100 mL of deionized water.

Preparation of Standard Curve

- Label a series of 50 mL volumetric flasks (e.g., 0, 1, 2, 3, 4, 5 ppm).
- Prepare a working standard iron solution (e.g., 10 ppm) by diluting the 100 ppm stock solution.
- Into the labeled volumetric flasks, pipette the following volumes of the 10 ppm working standard: 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mL to obtain final concentrations of 0, 1, 2, 3, 4, and 5 ppm after dilution to 50 mL.
- To each flask, add 1 mL of hydroxylamine hydrochloride solution and swirl to mix.[6]
- Add 5 mL of the sodium acetate buffer solution to each flask and mix.[1]
- Add 10 mL of the o-phenanthroline solution to each flask and mix.
- Dilute each solution to the 50 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.



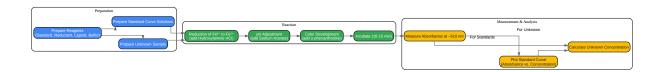
- Allow the solutions to stand for at least 10-15 minutes for complete color development.
- Set a spectrophotometer to the predetermined λmax (around 510 nm).
- Use the "0 ppm" standard (the blank) to zero the spectrophotometer.
- Measure the absorbance of each of the remaining standards.
- Plot a graph of absorbance versus iron concentration (in ppm). This should yield a linear relationship that follows Beer's Law.

Analysis of Unknown Sample

- Take a known volume of the unknown sample and place it in a 50 mL volumetric flask. The
 volume should be chosen so that the final absorbance falls within the linear range of the
 standard curve.
- Add 1 mL of hydroxylamine hydrochloride solution and swirl.
- Add 5 mL of the sodium acetate buffer solution and mix.
- Add 10 mL of the **o-phenanthroline** solution and mix.
- Dilute to the 50 mL mark with deionized water, cap, and mix thoroughly.
- Allow the solution to stand for 10-15 minutes.
- Measure the absorbance of the sample at the same wavelength used for the standard curve.
- Determine the concentration of iron in the sample by comparing its absorbance to the standard curve. Remember to account for any dilution of the original sample.

Diagrams

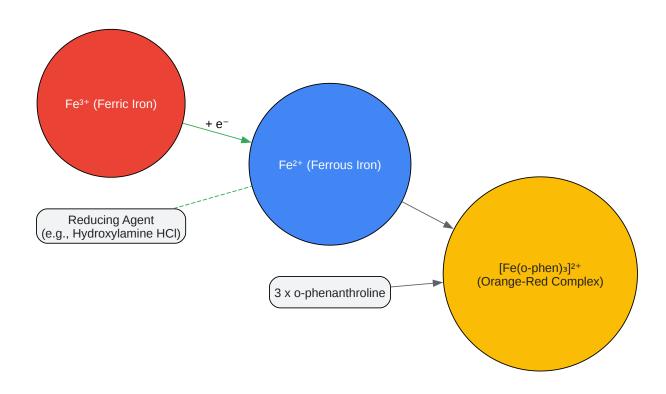




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Caption: Experimental workflow for the **o-phenanthroline** iron assay.





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Caption: Signaling pathway of the **o-phenanthroline** iron reaction.

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